5,3',4'-Trihydroxy-3,6,7,8-tetramethoxyflavone: A Dual-Target Modulator of Bacterial Quorum Sensing and Mammalian GABA-A Receptors
5,3',4'-Trihydroxy-3,6,7,8-tetramethoxyflavone: A Dual-Target Modulator of Bacterial Quorum Sensing and Mammalian GABA-A Receptors
Executive Summary
The compound 5,3',4'-trihydroxy-3,6,7,8-tetramethoxyflavone (PubChem CID 54799) is a highly substituted polymethoxyflavone isolated from medicinal plants such as Stachys and Artemisia indica[1][2]. In recent pharmacological and computational studies, this molecule has emerged as a versatile, dual-target scaffold. It exhibits potent anti-virulence properties by inhibiting bacterial quorum sensing (QS) receptors in Pseudomonas aeruginosa[3], while simultaneously acting as a positive allosteric modulator (PAM) of mammalian GABA-A receptors in the central nervous system (CNS)[4].
This technical guide provides an in-depth analysis of the receptor binding affinities, mechanistic pathways, and self-validating experimental protocols required to characterize this compound for advanced drug development.
Structural Pharmacology & Binding Affinity Profile
The unique pharmacophore of 5,3',4'-trihydroxy-3,6,7,8-tetramethoxyflavone—characterized by its high degree of methoxylation combined with specific hydroxyl group placements—grants it exceptional lipophilicity and hydrogen-bonding capabilities[1]. This structural duality allows the molecule to cross the blood-brain barrier for CNS targets, while also fitting precisely into the hydrophobic pockets of bacterial transcriptional regulators[3].
Quantitative Binding Data
The table below summarizes the quantitative binding metrics and key interacting residues for the compound across its primary targets.
| Target Receptor | Organism / System | Function | Binding Energy (ΔG) | Key Interacting Residues |
| PqsR | Pseudomonas aeruginosa | Quorum Sensing Inhibitor | -7.58 kcal/mol | LEU-207, ALA-102 |
| RhlI / PqsA | Pseudomonas aeruginosa | Quorum Sensing Inhibitor | High Affinity (In Silico) | Undisclosed / Variable |
| GABA-A ( α1β2γ2L ) | Mammalian CNS | Positive Allosteric Modulator | Dose-dependent EC5 enhancement | Benzodiazepine allosteric site |
Data synthesized from molecular docking studies and electrophysiological evaluations[3][4][5].
Mechanism of Action I: Quorum Sensing Inhibition (PqsR)
The Causality of Virulence Attenuation
Pseudomonas aeruginosa relies on quorum sensing to coordinate the expression of virulence factors and biofilm formation, making it highly resistant to conventional antibiotics[3]. The PqsR (Pseudomonas Quorum Sensing Receptor) is a key transcriptional regulator that, when bound to its natural autoinducer (PQS), upregulates the pqsA-E operon.
5,3',4'-trihydroxy-3,6,7,8-tetramethoxyflavone acts as a competitive inhibitor at the PqsR ligand-binding domain[3]. By forming stable hydrogen bonds with LEU-207 and ALA-102, along with alkyl and pi-sigma hydrophobic interactions, the flavone physically occludes the binding pocket[5]. This prevents autoinducer binding, thereby silencing the downstream genetic cascade required for biofilm matrix production.
Flavone-mediated competitive inhibition of the PqsR quorum sensing pathway.
Mechanism of Action II: GABA-A Receptor Modulation
The Causality of CNS Depression
In the mammalian CNS, the GABA-A receptor is a ligand-gated chloride ion channel. Flavonoids extracted from Artemisia and Stachys species are known to interact with the benzodiazepine binding site on the α1β2γ2L subtype of the GABA-A receptor[2][4].
When 5,3',4'-trihydroxy-3,6,7,8-tetramethoxyflavone binds to this allosteric site, it induces a conformational change that increases the receptor's affinity for GABA. This causality results in an increased frequency of chloride channel openings, leading to neuronal hyperpolarization. The physiological translation of this molecular event is a pronounced anxiolytic and anticonvulsant effect, which can be antagonized by flumazenil, confirming the specific binding site[4].
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of 5,3',4'-trihydroxy-3,6,7,8-tetramethoxyflavone requires self-validating systems. The following protocols pair predictive computational models with functional physiological assays.
Protocol 1: In Silico Validation of PqsR Inhibition
Static molecular docking provides binding energy, but molecular dynamics (MD) simulations are required to validate the stability of the receptor-ligand complex in a simulated physiological environment[3].
-
Ligand & Protein Preparation:
-
Retrieve the 3D structure of 5,3',4'-trihydroxy-3,6,7,8-tetramethoxyflavone (CID 54799) and the crystal structure of PqsR (e.g., PDB ID: 4JVC).
-
Assign Gasteiger charges and merge non-polar hydrogens using AutoDockTools.
-
-
Molecular Docking:
-
Define a grid box centered on the known autoinducer binding pocket (encompassing LEU-207 and ALA-102).
-
Execute AutoDock Vina to calculate the binding free energy. A threshold of ≤ -7.0 kcal/mol indicates strong affinity (Target observed: -7.58 kcal/mol)[5].
-
-
Molecular Dynamics (MD) Simulation (100 ns):
-
Solvate the complex in a TIP3P water box and neutralize with Na+/Cl- ions using GROMACS.
-
Perform energy minimization (steepest descent), followed by NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration for 1000 ps.
-
Run a 100 ns production MD.
-
Validation Metric: Calculate the Root Mean Square Deviation (RMSD). An RMSD plateauing below 0.3 nm validates the structural stability of the flavone-PqsR complex over time[3].
-
Protocol 2: Two-Electrode Voltage Clamp (TEVC) for GABA-A Modulation
To prove that the physical binding of the flavone translates to actual ion channel modulation, a functional TEVC assay on Xenopus laevis oocytes is utilized[4].
-
Oocyte Preparation & Injection:
-
Surgically harvest oocytes from Xenopus laevis and defolliculate using collagenase.
-
Microinject equimolar ratios of cRNA encoding the human α1 , β2 , and γ2L GABA-A receptor subunits into the oocyte cytoplasm.
-
-
Incubation:
-
Incubate oocytes in ND96 medium at 18°C for 3–5 days to allow for the translation and membrane insertion of the receptors.
-
-
Electrophysiological Recording:
-
Penetrate the oocyte with two glass microelectrodes (voltage-sensing and current-injecting) filled with 3M KCl.
-
Voltage-clamp the cell at -60 mV.
-
-
Perfusion & Validation:
-
Perfuse the oocyte with an EC5 concentration of GABA to establish a baseline inward chloride current.
-
Co-perfuse GABA (EC5) with varying concentrations of the flavone (10 μM to 300 μM).
-
Validation Metric: Measure the percentage enhancement of the GABA-induced current. A dose-dependent increase confirms positive allosteric modulation[2].
-
Self-validating TEVC electrophysiology workflow for GABA-A receptor modulation.
Conclusion
5,3',4'-trihydroxy-3,6,7,8-tetramethoxyflavone represents a highly promising, multifaceted pharmacological agent. Its precise hydrogen-bonding capabilities and lipophilic methoxy groups allow it to act as a potent quorum sensing inhibitor against P. aeruginosa (via PqsR antagonism) and as a neuroactive positive allosteric modulator (via GABA-A receptors). By employing rigorous, self-validating experimental workflows—combining MD simulations with functional electrophysiology—researchers can accurately map the therapeutic potential of this compound for both antimicrobial and neurological applications.
References
-
PubChem . "5,3',4'-Trihydroxy-3,6,7,8-tetramethoxyflavone | C19H18O9 | CID 54799". National Center for Biotechnology Information. Available at:[Link]
-
Sadoq, B.-E., et al. "Virtual Screening and Identification of Natural Molecules as Promising Quorum Sensing Inhibitors against Pseudomonas aeruginosa". ResearchGate. Available at:[Link]
-
Khan, I., et al. "GABA-A Receptor Modulation and Anticonvulsant, Anxiolytic, and Antidepressant Activities of Constituents from Artemisia indica Linn". Evidence-Based Complementary and Alternative Medicine (PMC/NIH). Available at:[Link]
Sources
- 1. 5,3',4'-Trihydroxy-3,6,7,8-tetramethoxyflavone | C19H18O9 | CID 54799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GABA-A Receptor Modulation and Anticonvulsant, Anxiolytic, and Antidepressant Activities of Constituents from Artemisia indica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GABA-A Receptor Modulation and Anticonvulsant, Anxiolytic, and Antidepressant Activities of Constituents from Artemisia indica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
